Synthesis and characterization of Tris(2,4-dimethoxyphenyl)methanol
Synthesis and characterization of Tris(2,4-dimethoxyphenyl)methanol
An In-depth Technical Guide to the Synthesis and Characterization of Tris(2,4-dimethoxyphenyl)methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of Tris(2,4-dimethoxyphenyl)methanol, a sterically hindered triarylmethanol. Triarylmethanols and their derivatives are significant scaffolds in medicinal chemistry and materials science. This document outlines a robust synthetic strategy employing the Grignard reaction, a cornerstone of carbon-carbon bond formation.[1] It further details the full suite of analytical techniques required for unambiguous structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with the practical and theoretical knowledge necessary to successfully synthesize and validate this target compound.
Strategic Approach: Retrosynthetic Analysis and Synthesis Design
The molecular architecture of Tris(2,4-dimethoxyphenyl)methanol, a tertiary alcohol with three identical aryl substituents, points directly to a convergent synthesis strategy. The most logical disconnection is at the three C-C bonds radiating from the central carbinol carbon. This retrosynthetic analysis identifies a 2,4-dimethoxyphenyl organometallic nucleophile and a suitable carbonyl-containing electrophile as key synthons.
The Grignard reaction is an exemplary choice for this transformation, renowned for its efficiency in forming tertiary alcohols from the reaction of an organomagnesium halide with a ketone or ester. We will employ a common and high-yielding variant: the reaction of two equivalents of a Grignard reagent with one equivalent of an ester.
Our forward synthesis, therefore, involves two primary stages:
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Formation of the Grignard Reagent: In situ preparation of 2,4-dimethoxyphenylmagnesium bromide from 1-bromo-2,4-dimethoxybenzene and magnesium turnings under strictly anhydrous conditions.
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Nucleophilic Acyl Substitution and Addition: Reaction of the pre-formed Grignard reagent with ethyl 2,4-dimethoxybenzoate. The first equivalent of the Grignard reagent adds to the ester carbonyl, eliminating ethoxide to form an intermediate ketone, bis(2,4-dimethoxyphenyl)methanone. This ketone is highly reactive and is immediately attacked by a second equivalent of the Grignard reagent to form the magnesium alkoxide salt of the target tertiary alcohol. A final acidic workup protonates the alkoxide to yield Tris(2,4-dimethoxyphenyl)methanol.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis and Purification
This protocol is designed for the synthesis of Tris(2,4-dimethoxyphenyl)methanol on a laboratory scale. All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of dry nitrogen or argon to prevent moisture from quenching the highly reactive Grignard reagent.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Comments |
| Magnesium Turnings | 24.31 | 1.34 g | 55.0 | Activate before use. |
| 1-Bromo-2,4-dimethoxybenzene | 217.06 | 11.94 g | 55.0 | Ensure it is anhydrous. |
| Ethyl 2,4-dimethoxybenzoate | 210.23 | 5.26 g | 25.0 | Ensure it is anhydrous. |
| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - | Reagent grade, dried over sodium/benzophenone. |
| Iodine | 253.81 | 1 crystal | - | For initiating the Grignard reaction. |
| Saturated NH₄Cl (aq) | - | ~100 mL | - | For quenching the reaction. |
| Ethyl Acetate | 88.11 | ~200 mL | - | For extraction. |
| Brine | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | For drying the organic phase. |
| Hexanes/Ethyl Acetate | - | Varies | - | For recrystallization. |
Synthesis Workflow
Caption: Step-by-step workflow for synthesis and purification.
Detailed Step-by-Step Procedure
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Grignard Reagent Preparation:
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To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel (all under N₂), add magnesium turnings (1.34 g, 55.0 mmol).
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Add a single crystal of iodine. The purple color will fade as the iodine reacts with the magnesium surface, activating it.
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In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethoxybenzene (11.94 g, 55.0 mmol) in 50 mL of anhydrous diethyl ether.
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Add ~5 mL of this solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a cloudy, grayish appearance. If it does not start, gently warm the flask with a heat gun.[2]
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Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ester:
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Cool the gray-brown Grignard solution to 0 °C in an ice bath.
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Prepare a solution of ethyl 2,4-dimethoxybenzoate (5.26 g, 25.0 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
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Add the ester solution dropwise to the stirred Grignard reagent at 0 °C. A viscous precipitate may form.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
-
Workup and Purification:
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Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This is a safer alternative to acidic water for hydrolyzing the magnesium alkoxide and dissolving the magnesium salts.
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Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of ethyl acetate.
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Combine all organic layers and wash with 50 mL of brine.
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Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude solid should be purified by recrystallization. A solvent system such as a hexanes/ethyl acetate mixture is a good starting point. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
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Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in vacuo.
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Characterization of Tris(2,4-dimethoxyphenyl)methanol
Unambiguous confirmation of the product's identity and purity requires a multi-technique analytical approach. The following sections detail the expected results from key spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be acquired in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[3]
Predicted ¹H NMR Data (500 MHz, CDCl₃): The structure possesses C₃ symmetry around the central carbon, but the three phenyl rings are chemically equivalent. Within each ring, the protons are distinct.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | d | 3H | Ar-H (H6) | Ortho to carbinol, deshielded. |
| ~6.4-6.5 | dd | 3H | Ar-H (H5) | Ortho to one OMe, meta to another. |
| ~6.3-6.4 | d | 3H | Ar-H (H3) | Ortho to two OMe groups, most shielded. |
| ~5.5-6.0 | s (broad) | 1H | -OH | Exchangeable proton, shift is concentration-dependent. |
| ~3.80 | s | 9H | Ar-OCH ₃ (pos. 4) | Methoxy group protons. |
| ~3.75 | s | 9H | Ar-OCH ₃ (pos. 2) | Methoxy group protons, slightly different environment. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | C 4-Ar | Aromatic C attached to OMe, deshielded. |
| ~158.5 | C 2-Ar | Aromatic C attached to OMe, deshielded. |
| ~130.0 | C 6-Ar | Aromatic CH. |
| ~125.0 | C 1-Ar | Quaternary aromatic C attached to carbinol. |
| ~105.0 | C 5-Ar | Aromatic CH. |
| ~98.0 | C 3-Ar | Aromatic CH, shielded by two ortho OMe groups. |
| ~82.0 | C -OH | Central quaternary carbinol carbon. |
| ~55.5 | OC H₃ | Methoxy carbons. |
| ~55.3 | OC H₃ | Methoxy carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be acquired using a KBr pellet or as a thin film.[4]
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3550 - 3450 | Strong, Broad | Alcohol | O-H Stretch |
| 3100 - 3000 | Medium | Aromatic | C-H Stretch |
| 2980 - 2850 | Medium | Methyl (sp³) | C-H Stretch |
| 1610, 1585, 1500 | Strong to Medium | Aromatic | C=C Stretch |
| 1250 - 1200 | Strong | Aryl Ether | Asymmetric C-O Stretch |
| 1150 - 1020 | Strong | Aryl Ether & Alcohol | Symmetric C-O Stretch |
The broad O-H stretch is the most diagnostic peak confirming the presence of the alcohol. The strong C-O stretching bands are characteristic of the numerous methoxy groups and the tertiary alcohol.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Electron Ionization (EI) is a common technique.
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Molecular Formula: C₂₅H₂₈O₇
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Exact Mass: 440.1835 g/mol
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Predicted Molecular Ion (M⁺): m/z = 440.
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Key Fragmentation Patterns:
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[M - OH]⁺: m/z = 423 (Loss of the hydroxyl radical, forming a stable triarylmethyl cation). This is often a very prominent peak.
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[M - C₈H₉O₂]⁺: m/z = 287 (Loss of a 2,4-dimethoxyphenyl radical). This corresponds to the bis(2,4-dimethoxyphenyl)methyl cation.
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[C₈H₉O₂]⁺: m/z = 153 (The 2,4-dimethoxyphenylmethyl cation).
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Safety, Handling, and Storage
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves when handling any chemicals.[6]
-
1-Bromo-2,4-dimethoxybenzene: Irritant. Avoid contact with skin and eyes.
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Diethyl Ether: Extremely flammable liquid and vapor. Its vapors can form explosive mixtures with air. It is also a peroxide former. Work in a well-ventilated chemical fume hood away from ignition sources.[7]
-
Magnesium Turnings: Flammable solid.
-
Grignard Reagents: Highly reactive, corrosive, and moisture-sensitive. Reacts violently with water.
-
Tris(2,4-dimethoxyphenyl)methanol: The specific toxicity is not established. Treat as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes.
Handling: All manipulations involving anhydrous ether and the Grignard reagent must be performed under an inert atmosphere (nitrogen or argon) in a chemical fume hood.
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Potential Applications in Research and Development
Triarylmethanol derivatives are versatile compounds with applications spanning multiple scientific disciplines:
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Protecting Groups: The tris(alkoxyphenyl)methyl moiety can serve as a highly acid-labile protecting group for alcohols, amines, and thiols in complex organic synthesis, particularly in peptide and nucleotide chemistry.[8]
-
Molecular Probes and Dyes: The triarylmethyl scaffold is the core structure of many common dyes (e.g., crystal violet). Functionalized derivatives can be developed as fluorescent probes or sensors.
-
Medicinal Chemistry: These structures can act as rigid scaffolds for presenting pharmacophores in three dimensions, potentially leading to the development of novel therapeutic agents. The methoxy groups can participate in hydrogen bonding and influence the compound's pharmacokinetic properties.
-
Lewis Base Catalysis: Sterically hindered and electron-rich triaryl compounds, particularly phosphine analogues like Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), have shown significant efficacy as organocatalysts.[9][10] The oxygen-containing analogue may exhibit interesting catalytic properties.
This guide provides a robust and scientifically grounded pathway for the synthesis and validation of Tris(2,4-dimethoxyphenyl)methanol, enabling further exploration of its properties and applications by the scientific community.
References
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Carl ROTH. (2016). Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. Available at: [Link]
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